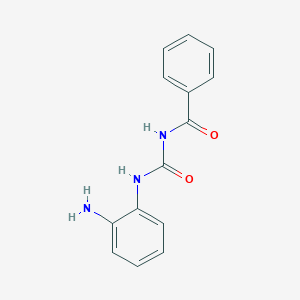![molecular formula C27H17BrO2 B282110 (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone](/img/structure/B282110.png)
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone, also known as BPOC, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BPOC has been studied for its potential as an anti-inflammatory and anti-cancer agent. In
Mécanisme D'action
The mechanism of action of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition to its effects on COX-2 and HDACs, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to be stable under a variety of conditions, which makes it a useful compound for in vitro and in vivo studies. However, there are also some limitations to the use of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in lab experiments. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has not been extensively studied in vivo, so its pharmacokinetic and toxicity profiles are not well understood.
Orientations Futures
There are several future directions for research on (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone. One area of interest is the development of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone derivatives that have improved solubility and pharmacokinetic properties. Another area of interest is the study of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in combination with other anti-cancer and anti-inflammatory agents, to determine whether it has synergistic effects. Finally, further studies are needed to determine the safety and efficacy of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in animal models, and ultimately in humans.
Méthodes De Synthèse
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone can be synthesized through a multi-step process that involves the reaction of acenaphthylene-2,3'-cycloprop-1'-one with 4-bromobenzaldehyde in the presence of a base, followed by a reaction with phenylhydrazine. The resulting compound is then treated with acetic anhydride to yield (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone.
Applications De Recherche Scientifique
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been studied for its potential as an anti-inflammatory and anti-cancer agent. In a study published in the European Journal of Medicinal Chemistry, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone was found to inhibit the growth of human breast cancer cells in vitro. Another study published in the Journal of Medicinal Chemistry found that (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone exhibited anti-inflammatory activity in a mouse model of acute lung injury.
Propriétés
Formule moléculaire |
C27H17BrO2 |
|---|---|
Poids moléculaire |
453.3 g/mol |
Nom IUPAC |
2//'-(4-bromobenzoyl)-3//'-phenylspiro[acenaphthylene-2,1//'-cyclopropane]-1-one |
InChI |
InChI=1S/C27H17BrO2/c28-19-14-12-18(13-15-19)25(29)24-23(17-6-2-1-3-7-17)27(24)21-11-5-9-16-8-4-10-20(22(16)21)26(27)30/h1-15,23-24H |
Clé InChI |
SONHMVPVNIZQRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C(=O)C6=CC=C(C=C6)Br |
SMILES canonique |
C1=CC=C(C=C1)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C(=O)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)






![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)
